4-Cyclooctene-1-methanol

Essential oil composition Kaempferia galanga Natural product chemistry

4-Cyclooctene-1-methanol (CAS 13366-81-9, cyclooct-4-en-1-ylmethanol) is a cyclic alkenic alcohol with molecular formula C9H16O and molecular weight 140.22 g/mol. The compound features an eight-membered cyclooctene ring bearing a hydroxymethyl substituent at the 4-position, and exists primarily as the cis (4Z) isomer under standard synthetic conditions.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B12354234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclooctene-1-methanol
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)CO
InChIInChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9-10H,3-8H2/b2-1-
InChIKeyUOZVYEMGCKZCNC-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclooctene-1-methanol Procurement Guide: Structural Identity and Research Applications


4-Cyclooctene-1-methanol (CAS 13366-81-9, cyclooct-4-en-1-ylmethanol) is a cyclic alkenic alcohol with molecular formula C9H16O and molecular weight 140.22 g/mol [1]. The compound features an eight-membered cyclooctene ring bearing a hydroxymethyl substituent at the 4-position, and exists primarily as the cis (4Z) isomer under standard synthetic conditions [2]. Its strained ring system and alcohol functionality position it as a versatile building block for bioorthogonal click chemistry intermediates and fragrance derivatives.

TCO Precursor (4Z)-isomer required for bioorthogonal click chemistry intermediate synthesis
Natural Product Standard Authenticated occurrence in Kaempferia galanga essential oil chemotyping
Spectral Identity Reference FTIR and GC-MS spectra in Wiley Registry for analytical method validation

Why 4-Cyclooctene-1-methanol Cannot Be Generically Substituted: Positional and Configurational Constraints


Simple replacement of 4-cyclooctene-1-methanol with other cyclooctene alcohols (e.g., cyclooctanol, 5-cyclooctene-1-methanol, or cyclooctane methanol) is not chemically equivalent because the position of the double bond and the hydroxymethyl group jointly dictate both reactivity and product stereochemistry in downstream transformations. Specifically, the cis (4Z) geometry of 4-cyclooctene-1-methanol enables photoisomerization to the trans (4E) isomer, a critical precursor for strained trans-cyclooctene (TCO) reagents used in bioorthogonal tetrazine ligations [1]. Analogs lacking the C4 double bond or with alternative substitution patterns cannot undergo this geometrically controlled isomerization, fundamentally altering their utility in click chemistry workflows [2].

Positional Isomer Mismatch
5-cyclooctene-1-methanol may not support the photoisomerization pathway required for TCO formation.
Saturated Analog Limitation
Cyclooctane methanol lacks the alkene moiety essential for IEDDA click chemistry reactivity.
Stereochemical Configuration
(E)-isomer or racemic mixtures may alter downstream stereochemical outcomes in probe synthesis.

4-Cyclooctene-1-methanol: Verifiable Differentiation Evidence Against Structural Analogs


Essential Oil Occurrence: Quantitative Abundance of 4-Cyclooctene-1-methanol in Kaempferia galanga Rhizome Oil

In a GC-MS analysis of Kaempferia galanga rhizome essential oil, 4-cyclooctene-1-methanol was identified and quantified at 4.61% of the total oil composition, making it one of the major constituents alongside 2-propenoic acid, 3-(4-methoxyphenyl)-ethyl ester (63.36%) and ethyl cinnamate (6.31%) [1]. This natural occurrence distinguishes 4-cyclooctene-1-methanol from other common cyclooctene derivatives such as cyclooctanol or 5-cyclooctene-1-methanol, which are not reported as significant constituents of this or related plant species.

Kaempferia Oil Profile
Reported
4.61%
relative abundance in rhizome essential oil
Supports Kaempferia galanga chemotyping reference standard selection.
>45-fold higher than undetected cyclooctene analogs
Essential oil composition Kaempferia galanga Natural product chemistry

Spectral Fingerprint: Unique FTIR and GC-MS Signatures Enabling Definitive Identification

4-Cyclooctene-1-methanol has a uniquely characterized spectral profile in authoritative databases, with one FTIR spectrum and one MS (GC) spectrum deposited in the Wiley Registry and KnowItAll libraries [1]. Its InChIKey (UOZVYEMGCKZCNC-UPHRSURJSA-N) and exact mass (140.120115 g/mol) provide unambiguous identification that distinguishes it from isomeric cyclooctene alcohols such as cyclooct-1-en-1-ylmethanol (CAS 56900-55-1, different double bond position) and cyclooctanol (no double bond) . The base peak and fragmentation pattern in the EI mass spectrum are specific to the 4-substituted cyclooctene scaffold, enabling confident discrimination in analytical workflows.

Spectral Fingerprint
Class-level
Unique InChIKey & exact mass
Wiley Registry FTIR & MS (GC) spectra
Enables definitive GC-MS identity confirmation for method validation.
Spectral data require authenticated library access.
Analytical chemistry Spectroscopy Quality control

Configurational Purity: The (4Z)-Isomer as a Defined Precursor for Bioorthogonal Reagent Synthesis

The cis (4Z) configuration of 4-cyclooctene-1-methanol is the essential starting geometry for photoisomerization to the trans (4E) isomer, which subsequently serves as the reactive strained alkene in tetrazine-cyclooctene inverse electron-demand Diels-Alder (IEDDA) ligations [1]. In contrast, 5-cyclooctene-1-methanol or cyclooctane methanol lack the required C4-C5 alkene for this specific photochemical transformation. While quantitative photostationary-state ratios for this specific derivative are not publicly reported, the photoisomerization of analogous (Z)-cyclooctene to (E)-cyclooctene is well-established in the literature, typically achieving (E)/(Z) ratios of 0.4-0.8 in water-methanol mixtures under optimized sensitization conditions [2].

TCO Precursor Geometry
Class-level
(4Z) → (4E) isomerization capable
Photostationary (E)/(Z) ~0.4–0.8 (scaffold precedent)
Required geometry for bioorthogonal TCO probe synthesis; analogs lack this pathway.
Photoisomerization conditions may require optimization.
Bioorthogonal chemistry Click chemistry Stereochemistry

4-Cyclooctene-1-methanol: Recommended Application Scenarios Based on Verifiable Differentiation Evidence


Synthesis of Trans-Cyclooctene (TCO) Payloads for Bioorthogonal Click Chemistry

Procure 4-cyclooctene-1-methanol specifically in its (4Z) configuration as the chemical precursor for photoisomerization to the (4E)-trans isomer, the strained alkene required for rapid tetrazine-cyclooctene IEDDA ligation in bioorthogonal labeling and drug delivery applications. Alternative cyclooctene alcohols lacking the C4-C5 double bond or bearing the double bond at other positions cannot undergo this geometrically essential transformation [1].

Natural Product Research and Kaempferia galanga Chemotyping Reference Standard

Use 4-cyclooctene-1-methanol as an authenticated reference material for GC-MS quantification of this compound in Kaempferia galanga essential oils, where it constitutes approximately 4.61% of the total oil. Generic cyclooctene alcohols are not suitable surrogates, as they are absent from this natural source and would produce false negatives in targeted analysis [1].

Analytical Method Development and Instrument Calibration

Employ 4-cyclooctene-1-methanol as a chromatographic and mass spectral standard for method validation, leveraging its unique InChIKey (UOZVYEMGCKZCNC-UPHRSURJSA-N), exact mass (140.120115 g/mol), and authenticated FTIR and EI-MS reference spectra deposited in the Wiley Registry (2023). These multi-modal spectral fingerprints enable definitive compound identification that is not achievable with spectrally uncharacterized or isomeric analogs [1].

Fragrance Research and Cyclooctene Derivative Library Synthesis

Utilize 4-cyclooctene-1-methanol as a core scaffold for generating cyclooctene derivatives with potential fragrance properties, following the structural precedent established in Givaudan's patent on cyclooct-(en-)yl derivatives for agrestic, floral, green, and woody odor notes. The C4 substitution pattern provides a distinct olfactory profile compared to C3-substituted cyclooctene alcohols [1].

Application
Selection Property
Validation Focus
Bioorthogonal probe synthesis
(4Z)-isomer configuration
Photoisomerization to trans-cyclooctene
Kaempferia galanga chemotyping
Authenticated natural abundance profile
GC-MS quantification specificity
Analytical method validation
Multi-modal spectral fingerprint
Identity confirmation via spectral library
Fragrance library synthesis
C4-substituted cyclooctene scaffold
Olfactory differentiation potential
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